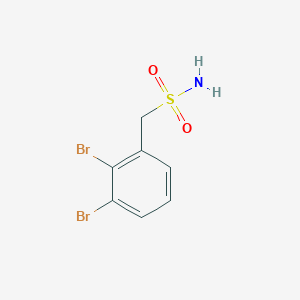
(2,3-Dibromophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Dibromophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2243504-88-1 . It has a molecular weight of 329.01 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H7Br2NO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Characterization
Sulfonamide derivatives, including those similar to (2,3-Dibromophenyl)methanesulfonamide, have been synthesized and characterized, revealing their structural properties through various spectroscopic methods. For instance, the synthesis and characterization of new sulfonamide derivatives and their metal complexes demonstrated their structural attributes and potential antibacterial activities against both gram-positive and gram-negative bacteria (Özdemir et al., 2009).
Antibacterial Activity
The study by Özdemir et al. (2009) also highlighted the antibacterial activity of synthesized sulfonamide compounds and their metal complexes, indicating that these compounds exhibit more activity against tested bacteria compared to their metal complexes, showcasing their potential application in developing new antibacterial agents.
Computational Studies
A DFT-based computational study on N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide revealed insights into their molecular conformation, NMR chemical shifts, and vibrational transitions, providing a deeper understanding of their molecular structure and behavior (Karabacak et al., 2010).
Microbial Metabolism
Research on methanesulfonic acid, closely related to sulfonamide derivatives, has explored its role in the biogeochemical cycling of sulfur and its metabolism by diverse aerobic bacteria, offering insights into its environmental impact and potential biotechnological applications (Kelly & Murrell, 1999).
Quantum-Chemical Calculation
A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their optimized state, free energy, and the molecular orbitals involved in spectrum formation, contributing to understanding their antioxidant activity (Xue et al., 2022).
Safety and Hazards
作用機序
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
By inhibiting this enzyme, (2,3-Dibromophenyl)methanesulfonamide could potentially prevent the bacteria from synthesizing folic acid, an essential nutrient for their growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in the bacteria, including the synthesis of nucleic acids and proteins, leading to the cessation of bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The end result of this compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides .
Action Environment
The action of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the sulfonamide, potentially impacting its absorption and distribution in the body .
特性
IUPAC Name |
(2,3-dibromophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLCSGLVIHDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)
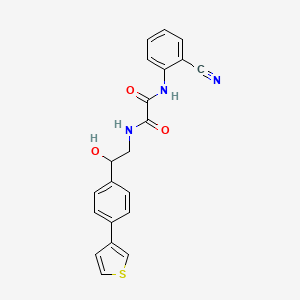

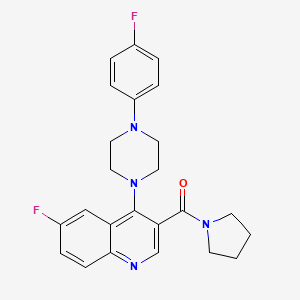
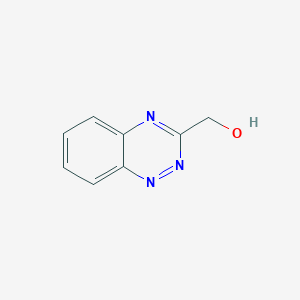
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)
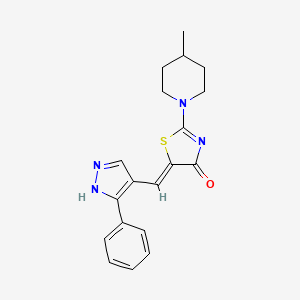

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)
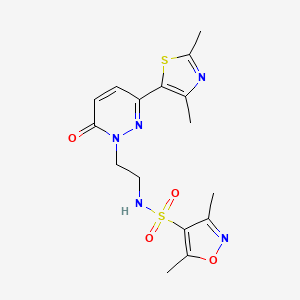

![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)
